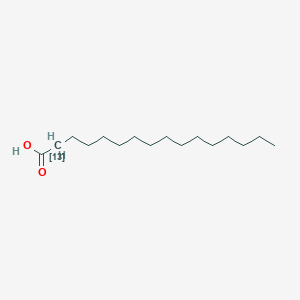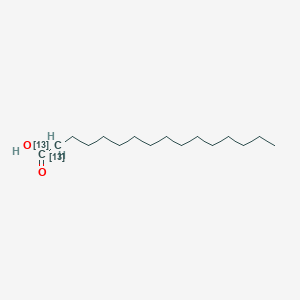
(213C)hexadecanoic acid
Descripción general
Descripción
Ácido Palmítico-13C: es una variante marcada con carbono-13 del ácido palmítico, un ácido graso saturado de cadena larga que se encuentra comúnmente en animales y plantas. El isótopo carbono-13 es un isótopo estable y no radiactivo del carbono, lo que convierte al Ácido Palmítico-13C en una herramienta valiosa en diversas aplicaciones de investigación científica .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: : El Ácido Palmítico-13C se sintetiza típicamente mediante la incorporación de carbono-13 en la molécula de ácido palmítico. Esto se puede lograr utilizando precursores marcados con carbono-13 en la vía de síntesis de ácidos grasos. Las condiciones de reacción suelen implicar el uso de catalizadores específicos y entornos controlados para garantizar la incorporación del isótopo carbono-13 .
Métodos de Producción Industrial: : La producción industrial de Ácido Palmítico-13C implica la síntesis a gran escala utilizando sustratos marcados con carbono-13. El proceso está optimizado para maximizar el rendimiento y la pureza, a menudo involucrando múltiples etapas de purificación y control de calidad para garantizar que el producto final cumpla con las especificaciones requeridas .
Análisis De Reacciones Químicas
Tipos de Reacciones: : El Ácido Palmítico-13C experimenta diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo se pueden usar para oxidar el Ácido Palmítico-13C, lo que lleva a la formación de cetonas o aldehídos correspondientes.
Reducción: Los agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio pueden reducir el Ácido Palmítico-13C a su alcohol correspondiente.
Productos Principales: : Los principales productos formados a partir de estas reacciones incluyen cetonas, aldehídos, alcoholes y derivados halogenados, dependiendo del tipo de reacción y los reactivos utilizados .
Aplicaciones Científicas De Investigación
Química: : El Ácido Palmítico-13C se utiliza como trazador en estudios metabólicos para comprender las vías y los mecanismos del metabolismo de los ácidos grasos. Ayuda a cuantificar la incorporación de ácido palmítico en los lípidos celulares y estudiar la oxidación y síntesis de ácidos grasos .
Biología: : En la investigación biológica, el Ácido Palmítico-13C se utiliza para estudiar el metabolismo de los lípidos y las vías bioquímicas que involucran ácidos grasos en los organismos. También se utiliza para investigar los efectos de los ácidos grasos en las funciones celulares y la expresión génica .
Medicina: : El Ácido Palmítico-13C se emplea en la investigación médica para estudiar el papel de los ácidos grasos en diversas enfermedades, incluidos los trastornos metabólicos y las enfermedades cardiovasculares. Ayuda a comprender el impacto de las grasas dietéticas en la salud y la progresión de las enfermedades .
Industria: : En el sector industrial, el Ácido Palmítico-13C se utiliza en el desarrollo de nuevos productos y procesos que involucran ácidos grasos. También se utiliza en el control de calidad y la garantía para asegurar la consistencia y la pureza de los productos a base de ácidos grasos .
Mecanismo De Acción
El Ácido Palmítico-13C ejerce sus efectos incorporándose en las vías metabólicas de los ácidos grasos. Se metaboliza de manera similar al ácido palmítico natural, lo que permite a los investigadores rastrear su incorporación y transformación dentro de los sistemas biológicos. Los objetivos moleculares y las vías implicadas incluyen las enzimas y los intermediarios de las vías de síntesis y oxidación de ácidos grasos .
Comparación Con Compuestos Similares
Compuestos Similares
Ácido Palmítico: La variante no etiquetada del Ácido Palmítico-13C, que se encuentra comúnmente en la naturaleza.
Ácido Esteárico: Otro ácido graso saturado de cadena larga con propiedades similares pero una cadena de carbono más larga.
Ácido Oleico: Un ácido graso monoinsaturado con un doble enlace, que difiere en su reactividad química y sus efectos biológicos.
Unicidad: : La singularidad del Ácido Palmítico-13C radica en su etiquetado con carbono-13, lo que permite un seguimiento y una cuantificación precisos en estudios metabólicos. Esto lo convierte en una herramienta valiosa para los investigadores que estudian el metabolismo de los ácidos grasos y las vías bioquímicas relacionadas .
Propiedades
IUPAC Name |
(213C)hexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i15+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-XPOOIHDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC[13CH2]C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584046 | |
| Record name | (2-~13~C)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287100-87-2 | |
| Record name | (2-~13~C)Hexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90584046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 287100-87-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![7,14,25,32-Tetraphenylundecacyclo[21.13.2.22,5.03,19.04,16.06,15.08,13.020,37.024,33.026,31.034,38]tetraconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29,31,33,35,37,39-icosaene](/img/structure/B1602332.png)




